Cas no 1225776-38-4 (4-fluoro-2-(3-hydroxyphenyl)phenol)

4-fluoro-2-(3-hydroxyphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2-(3-hydroxyphenyl)phenol
- DTXSID70680777
- 3-(5-FLUORO-2-HYDROXYPHENYL)PHENOL
- 3-(5-Fluoro-2-hydroxyphenyl)phenol, 95%
- 5-Fluoro[1,1'-biphenyl]-2,3'-diol
- MFCD16484047
- 1225776-38-4
-
- MDL: MFCD16484047
- インチ: InChI=1S/C12H9FO2/c13-9-4-5-12(15)11(7-9)8-2-1-3-10(14)6-8/h1-7,14-15H
- InChIKey: ASXOEPRKGWHCAM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)O
計算された属性
- せいみつぶんしりょう: 204.05865769g/mol
- どういたいしつりょう: 204.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 40.5Ų
4-fluoro-2-(3-hydroxyphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB318719-5 g |
3-(5-Fluoro-2-hydroxyphenyl)phenol, 95%; . |
1225776-38-4 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
abcr | AB318719-5g |
3-(5-Fluoro-2-hydroxyphenyl)phenol, 95%; . |
1225776-38-4 | 95% | 5g |
€1159.00 | 2024-04-20 |
4-fluoro-2-(3-hydroxyphenyl)phenol 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-fluoro-2-(3-hydroxyphenyl)phenolに関する追加情報
Comprehensive Analysis of 4-fluoro-2-(3-hydroxyphenyl)phenol (CAS No. 1225776-38-4): Properties, Applications, and Industry Insights
In the realm of specialty chemicals, 4-fluoro-2-(3-hydroxyphenyl)phenol (CAS No. 1225776-38-4) has garnered significant attention due to its unique molecular structure and versatile applications. This fluorinated phenolic compound, characterized by its hydroxyphenyl and fluoro substituents, is increasingly studied for its potential in pharmaceuticals, agrochemicals, and advanced material synthesis. Researchers and industry professionals frequently search for terms like "4-fluoro-2-(3-hydroxyphenyl)phenol synthesis", "CAS 1225776-38-4 applications", and "fluorophenol derivatives", reflecting growing interest in its properties and commercial viability.
The compound’s structural features, including its hydrogen-bonding capacity and electron-withdrawing fluorine, make it a valuable intermediate in drug discovery. Recent studies highlight its role in designing kinase inhibitors and antimicrobial agents, aligning with the pharmaceutical industry’s focus on targeted therapies. Environmental concerns have also driven searches for "biodegradable fluorophenols" and "green synthesis of 1225776-38-4", emphasizing the demand for sustainable production methods. Analytical techniques such as HPLC and NMR are critical for quality control, as purity thresholds often exceed 98% for research-grade batches.
From a material science perspective, 4-fluoro-2-(3-hydroxyphenyl)phenol serves as a precursor for high-performance polymers. Its ability to enhance thermal stability and chemical resistance resonates with trends in electronic encapsulation materials and flame-retardant additives. Patent analyses reveal a surge in filings related to its use in OLED manufacturing, particularly for electron-transport layers. This aligns with the global push toward energy-efficient displays, a topic dominating tech forums and R&D pipelines.
Regulatory compliance remains a key consideration, with databases like REACH and PubChem providing updated safety profiles. While not classified as hazardous under current guidelines, proper handling protocols for fluorinated aromatics are widely discussed in industrial hygiene circles. The compound’s logP value and photostability data are frequently queried by formulation scientists optimizing delivery systems, underscoring its multidisciplinary relevance.
Market projections suggest steady growth for CAS 1225776-38-4, driven by Asia-Pacific’s expanding pharmaceutical sector. Competitor benchmarks indicate pricing volatility due to limited suppliers, prompting interest in alternate synthetic routes. Academic collaborations are exploring catalytic fluorination methods to reduce production costs—a hot topic in process chemistry webinars. As sustainability metrics gain traction, life-cycle assessments of such intermediates will likely influence procurement strategies.
In summary, 4-fluoro-2-(3-hydroxyphenyl)phenol exemplifies the convergence of innovation and practicality in modern chemistry. Its dual functionality as a pharmacophore and material building block positions it at the forefront of multiple industries, with research momentum showing no signs of slowing. For laboratories and manufacturers, staying abreast of its evolving applications—from bioconjugation techniques to polymeric nanocomposites—is essential to leverage its full potential.
1225776-38-4 (4-fluoro-2-(3-hydroxyphenyl)phenol) 関連製品
- 81633-30-9(ethyl 2-mercapto-4-methylpyrimidine-5-carboxylate)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)
- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)
- 921996-79-4(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)
- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)
- 942002-71-3(3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide)
- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)
